Berenil

Trypanocide Resistance Veterinary Parasitology Meta-Analysis

Procurement pain: Trypanocidal resistance and cross-resistance undermine treatment efficacy. Solution: Berenil (Diminazene aceturate) - an aromatic diamidine with validated lower resistance development vs homidium (standardized mean difference 0.96). - Primary veterinary use: Trypanosomiasis & babesiosis; rapid absorption (Cmax 1849 ng/mL @0.37h) for acute parasitemia. - Secondary R&D application: ACE2 activator for cardiovascular/renal/inflammatory models. - Stability data: First-order degradation in acidic conditions; light/alkali-stable - validated HPLC methods available.

Molecular Formula C18H22N8O3
Molecular Weight 398.4 g/mol
CAS No. 15114-96-2
Cat. No. B12357598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerenil
CAS15114-96-2
Molecular FormulaC18H22N8O3
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8)
InChIKeyXJLITJHUQRBWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berenil Technical Baseline and Procurement Classification


Berenil (Diminazene aceturate; CAS: 15114-96-2) is an aromatic diamidine derivative classified as a veterinary trypanocide and anti-protozoal agent, with a molecular weight of 515.52 g/mol and the empirical formula C14H15N7·2C4H7NO3 . It is primarily used for the treatment of trypanosomiasis and babesiosis in livestock, and has been identified as an angiotensin-converting enzyme 2 (ACE2) activator [1].

1
Research tool Aromatic diamidine trypanocide for parasite resistance and pharmacology studies.
2
ACE2 probe Reported angiotensin-converting enzyme 2 activator; supports RAS pathway investigation.
3
PK/resistance models Used in pharmacokinetic modeling and trypanocide cross-resistance profiling.

Risk of Generic Substitution with Other Trypanocides


While several trypanocides (e.g., pentamidine, isometamidium, homidium) are available for veterinary use, they are not interchangeable with Berenil. Differences in their molecular targets, transporter-mediated uptake, and resistance profiles directly impact clinical efficacy. For instance, resistance mechanisms for Berenil involve the high-affinity pentamidine transporter (HAPT1) [1]. Furthermore, a systematic review and meta-analysis revealed distinct resistance development patterns among major trypanocides, with homidium (HB) showing a higher propensity for resistance compared to isometamidium (ISM) and diminazene (DA) [2]. Substituting Berenil without considering these specific differential profiles risks suboptimal treatment, increased relapse rates, and the potential exacerbation of cross-resistance [3].

Transporter & resistance
Pentamidine shares HAPT1 transporter-mediated uptake, but cross‑resistance patterns differ; diminazene resistance profile may not transfer directly.
Class mismatch
Homidium and isometamidium exhibit distinct resistance development rates; meta‑analysis indicates higher resistance propensity for homidium vs diminazene.
Model outcome variation
In canine infection models, reported relapse rates after diminazene differ from pentamidine regimens; study context may shift interpretation.

Quantitative Differential Evidence for Berenil


Resistance Development: Meta-Analysis vs. Major Trypanocides

In a systematic review and meta-analysis of preclinical studies, the development of resistance to diminazene aceturate (DA) was found to be the lowest among three major trypanocides. The analysis reported that the order of resistance development was homidium (HB) > isometamidium (ISM) > DA [1]. A direct comparison between DA and HB showed a standardized mean difference (SMD) of 0.96 (95% CI: 0.47 to 1.45; I²=0%, P=0.86), quantitatively confirming a significantly higher resistance potential for homidium compared to diminazene [1].

Resistance meta‑analysis
Head‑to‑head
DA vs HB: SMD = 0.96 (95% CI 0.47–1.45)
Supports resistance risk profiling; lower resistance development reported for diminazene vs homidium.
Meta‑analysis of 8 preclinical studies; I² = 0%.
Trypanocide Resistance Veterinary Parasitology Meta-Analysis

Curative Efficacy in Canine Trypanosomiasis vs. Pentamidine

A direct comparative study in dogs experimentally infected with Trypanosoma brucei brucei evaluated the efficacy of diminazene aceturate (Berenil) against pentamidine isethionate (PMI). Both drugs cleared parasitemia, but a key differential was observed in relapse rates and post-treatment mortality. In the group treated with a single 7 mg/kg intramuscular dose of Berenil, 1 out of 3 dogs experienced a relapse of parasitemia at day 42 post-infection and subsequently died on day 70 [1]. In contrast, no relapses were recorded in the pentamidine-treated groups, though two dogs in one of the PMI regimens died without showing relapsed parasitemia [1].

Canine relapse model
Head‑to‑head
DA: 33% relapse (1/3 dogs); pentamidine: 0% relapse
Supports model-specific outcome interpretation; higher relapse rate reported for diminazene in this canine study.
T. b. brucei infection, single 7 mg/kg i.m. dose; context‑dependent.
Trypanosomiasis Canine Comparative Efficacy

Pharmacokinetic Profile: Absorption and Elimination in Dogs

The pharmacokinetic behavior of Berenil following intramuscular administration was characterized in healthy German Shepherd dogs at a dose of 4.2 mg/kg. The compound demonstrated a very rapid absorption phase, with a C(max) of 1849 ± 268.7 ng/ml achieved at a T(max) of only 0.37 hours [1]. Its overall elimination half-life (T1/2beta) was 5.31 ± 3.89 hours, with a longer terminal half-life of 27.5 ± 25.0 hours [1]. This biphasic profile, with rapid distribution to tissues (notably the liver) followed by slow redistribution and excretion, underpins its clinical use and informs the recommended 21-day minimum interval between repeat doses [1].

Canine pharmacokinetics
Cross‑study
Cmax 1849 ng/ml, Tmax 0.37 h, T1/2β 5.3 h, terminal T1/2 27.5 h
Supports pharmacokinetic modeling and washout period estimation in canine research.
Healthy German Shepherd dogs, 4.2 mg/kg i.m.; rapid distribution to liver.
Pharmacokinetics Veterinary Medicine Canine

Forced Degradation Stability: Acid-Labile Profile vs. Phenazone

Forced degradation studies conducted to validate an HPLC method for a combined formulation of diminazene aceturate (DMZ) and phenazone revealed a specific stability profile for DMZ. The compound exhibited first-order degradation under acidic pH conditions, while it showed only slight degradation (2.4-3.1%) under alkaline, UV light, and indoor room light conditions [1]. In contrast, the co-formulated phenazone remained stable under these same stress conditions [1].

Forced degradation
Head‑to‑head
Acidic: first‑order degradation; alkali/UV/light: 2.4–3.1% degradation
Supports formulation stability review; acid‑labile behavior contrasts with co‑formulated phenazone.
Validated HPLC method; combined formulation stress study.
Pharmaceutical Analysis Stability Quality Control

Defined Application Scenarios for Berenil


First-Line Treatment in Homidium-Resistant Regions

The meta-analytical evidence that Berenil (diminazene aceturate) has a significantly lower propensity for resistance development compared to homidium (SMD = 0.96) [1] positions it as a strategic first-line choice in geographic areas where homidium resistance is documented or emerging. Its use in such scenarios is a rational, evidence-based approach to preserve the limited arsenal of trypanocides.

Acute Trypanosomiasis Requiring Rapid Parasite Clearance

The rapid absorption and high peak plasma concentrations of Berenil (Cmax of 1849 ng/ml within 0.37 hours in canine models) [2] make it well-suited for the acute phase of trypanosomiasis where rapid reduction of parasitemia is critical for survival and to mitigate severe clinical signs. Its pharmacokinetic profile supports its long-standing clinical role in this acute setting.

Investigational Use as an ACE2 Activator

While its trypanocidal application is well-established, Berenil's secondary pharmacology as an ACE2 activator [3] presents a specific scenario for researchers investigating the renin-angiotensin system (RAS) in cardiovascular, renal, or inflammatory disease models. This use case is distinct from its anti-parasitic function and leverages a mechanism not shared by other trypanocides like isometamidium or homidium.

Stability Testing for Combined Veterinary Formulations

The differential stability profile of Berenil, notably its first-order degradation in acidic conditions but relative stability to light and alkali [4], defines a specific scenario for pharmaceutical quality control. This knowledge is essential for developing and validating stability-indicating analytical methods (e.g., HPLC) and for establishing appropriate storage and handling guidelines to ensure product integrity throughout the supply chain.

Application
Selection Property
Validation Focus
Parasite resistance model studies
Lower reported resistance development vs. homidium
Comparative resistance profiling with homidium and isometamidium
Acute parasitemia model research
Rapid absorption and high peak plasma levels
PK/PD correlation in acute infection models
RAS pathway activation studies
ACE2 activator pharmacology
Angiotensin‑(1‑7)/Mas receptor axis modeling
Stability‑indicating method development
Acid‑labile degradation profile
Forced degradation and HPLC stability validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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